(R)-3-(Furan-3-ylmethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(Furan-3-ylmethyl)piperidine is a chiral organic compound featuring a piperidine ring substituted with a furan-3-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(Furan-3-ylmethyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and furan-3-carboxaldehyde.
Reductive Amination: The key step involves the reductive amination of furan-3-carboxaldehyde with piperidine in the presence of a reducing agent like sodium triacetoxyborohydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to obtain the desired enantiomer, ®-3-(Furan-3-ylmethyl)piperidine.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for chiral resolution can also enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: ®-3-(Furan-3-ylmethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed.
Major Products:
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: ®-3-(Furan-3-ylmethyl)piperidine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: In the industrial sector, ®-3-(Furan-3-ylmethyl)piperidine is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ®-3-(Furan-3-ylmethyl)piperidine depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific receptors, modulating their activity. The molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
(S)-3-(Furan-3-ylmethyl)piperidine: The enantiomer of ®-3-(Furan-3-ylmethyl)piperidine, which may exhibit different biological activities.
3-(Furan-3-ylmethyl)pyrrolidine: A structurally similar compound with a pyrrolidine ring instead of a piperidine ring.
3-(Furan-3-ylmethyl)morpholine: Another similar compound with a morpholine ring.
Uniqueness: ®-3-(Furan-3-ylmethyl)piperidine is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer and other structurally similar compounds.
Properties
Molecular Formula |
C10H15NO |
---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(3R)-3-(furan-3-ylmethyl)piperidine |
InChI |
InChI=1S/C10H15NO/c1-2-9(7-11-4-1)6-10-3-5-12-8-10/h3,5,8-9,11H,1-2,4,6-7H2/t9-/m1/s1 |
InChI Key |
RYTGNHUXHBAZST-SECBINFHSA-N |
Isomeric SMILES |
C1C[C@@H](CNC1)CC2=COC=C2 |
Canonical SMILES |
C1CC(CNC1)CC2=COC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.